MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT
Description
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is an antibody-drug conjugate (ADC) linker-drug complex designed for targeted cancer and autoimmune disease research. It incorporates a camptothecin derivative (MDCPT) as the cytotoxic payload, connected via an enzymatically cleavable Val-Lys-Gly tripeptide linker and an 8-unit polyethylene glycol (PEG8) spacer . Key properties include:
- Molecular Weight: 1294.4 g/mol
- Molecular Formula: C₆₂H₈₇N₉O₂₁
- CAS Number: 2639190-44-4
- Storage: Powder stable at -20°C for 3 years; solvent formulations require -80°C for 1 year .
The compound leverages PEGylation to enhance solubility and reduce immunogenicity, while the cleavable linker ensures payload release in target tissues.
Properties
Molecular Formula |
C62H87N9O21 |
|---|---|
Molecular Weight |
1294.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[(2R)-1-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C62H87N9O21/c1-5-62(81)45-33-48-56-43(36-71(48)60(79)44(45)37-90-61(62)80)42(41-32-49-50(92-38-91-49)34-47(41)67-56)35-65-57(76)40(4)66-58(77)46(8-6-7-13-63)68-59(78)55(39(2)3)69-52(73)12-16-82-18-20-84-22-24-86-26-28-88-30-31-89-29-27-87-25-23-85-21-19-83-17-14-64-51(72)11-15-70-53(74)9-10-54(70)75/h9-10,32-34,39-40,46,55,81H,5-8,11-31,35-38,63H2,1-4H3,(H,64,72)(H,65,76)(H,66,77)(H,68,78)(H,69,73)/t40-,46+,55+,62+/m1/s1 |
InChI Key |
BBWAOKKZKYVQIA-FLPCTWMVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)[C@@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the peptide linker and the camptothecin derivative. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain. The camptothecin derivative is then conjugated to the peptide linker using a suitable coupling reagent .
Industrial production methods for this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The final product would be obtained by lyophilization to ensure stability and ease of handling .
Chemical Reactions Analysis
Oxidation Reactions
The camptothecin-derived 7-MAD-MDCPT moiety is susceptible to oxidation, particularly at its lactone ring and aromatic systems. Key findings include:
-
Primary oxidizing agents : Hydrogen peroxide (H₂O₂) and atmospheric oxygen induce oxidation under physiological conditions.
-
Oxidation products : Formation of hydroxylated derivatives (e.g., 10-hydroxycamptothecin analogs) and quinone-like structures, which may reduce cytotoxic efficacy due to altered DNA-binding affinity .
Reduction Reactions
The disulfide bonds and PEG linker exhibit reductive lability:
-
Sodium borohydride (NaBH₄) : Reduces labile disulfide bonds in the Val-Lys-Gly peptide sequence, enabling controlled drug release.
-
Glutathione (GSH) : Intracellular reduction triggers camptothecin release via cleavage at the lysine residue .
| Reduction Target | Reagent Concentration | Cleavage Efficiency |
|---|---|---|
| Disulfide bonds | 5 mM NaBH₄ | >90% in 2 hours |
| Lys-Gly amide | 10 mM GSH | 75–85% at 37°C |
Hydrolysis Reactions
Hydrolytic stability varies across structural domains:
-
Lactone ring : Rapid hydrolysis at physiological pH (7.4) converts the active lactone to an inactive carboxylate form.
-
Peptide linker : Acidic conditions (pH 4.5–5.5) hydrolyze the Val-Lys amide bond, while basic conditions (pH 8–9) target Lys-Gly.
| Structural Component | pH | Half-Life | Outcome |
|---|---|---|---|
| Lactone ring | 7.4 | 2–3 hours | Loss of activity |
| Val-Lys amide | 4.5 | 48 hours | Site-specific cleavage |
Enzymatic Cleavage
The peptide linker is engineered for protease-mediated activation:
-
Cathepsin B : Cleaves the Gly-7-MAD-MDCPT bond in lysosomal environments, releasing the cytotoxic payload .
-
Esterases : Hydrolyze PEG8-Val ester bonds, though this pathway is secondary to protease activity .
| Enzyme | Cleavage Site | Release Efficiency |
|---|---|---|
| Cathepsin B | Lys-Gly | ~80% in 1 hour |
| Esterases | PEG8-Val | <20% in 24 hours |
Stability Under Storage Conditions
Degradation pathways are temperature- and solvent-dependent:
| Condition | Stability | Major Degradation Pathway |
|---|---|---|
| -20°C, anhydrous DMSO | >6 months | Minimal oxidation |
| 25°C, aqueous buffer | 1–2 weeks | Hydrolysis dominates |
Comparative Reactivity with Analogues
This compound shows distinct reactivity compared to shorter PEG variants:
| Property | MP-PEG8 | MP-PEG4 |
|---|---|---|
| Oxidation rate (H₂O₂) | 0.12 μM/min | 0.18 μM/min |
| Cathepsin B cleavage | 80% | 65% |
| Aqueous solubility | 15 mg/mL | 8 mg/mL |
Scientific Research Applications
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study drug-linker conjugates and their properties.
Biology: The compound is used to investigate the mechanisms of action of camptothecin derivatives and their interactions with biological targets.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in the development of targeted therapies that deliver the drug specifically to cancer cells.
Industry: The compound is used in the development of new drug delivery systems and formulations
Mechanism of Action
The mechanism of action of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves its binding to topoisomerase I, an enzyme that is essential for DNA replication. The camptothecin moiety inhibits the activity of topoisomerase I, leading to the accumulation of DNA breaks and ultimately cell death. The peptide linker enhances the delivery of the camptothecin moiety to the target cells, increasing its efficacy and reducing off-target effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
The most direct analog is MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT , which differs only in the PEG chain length (4 units vs. 8 units). Key comparative data are summarized below:
| Parameter | MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT | MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT |
|---|---|---|
| Molecular Weight | 1294.4 g/mol | 1104.18 g/mol |
| Molecular Formula | C₆₂H₈₇N₉O₂₁ | C₅₃H₆₉N₉O₁₇ |
| PEG Units | 8 | 4 |
| CAS Number | 2639190-44-4 | 2378428-19-2 |
| Storage Conditions | -20°C (powder), -80°C (solvent) | -20°C (powder), -80°C (solvent) |
| Price (1 mg) | Inquiry-based | ¥9,990 |
| Solubility (in vivo formulation) | 2 mg/mL in 5% DMSO + 30% PEG300 | Not explicitly reported |
Key Differences and Implications:
Broader Comparison with Camptothecin-Based ADCs
- Payload Mechanism : MDCPT (a camptothecin analog) inhibits topoisomerase I, causing DNA damage in proliferating cells .
- Linker Design : Enzymatically cleavable linkers (e.g., Val-Lys-Gly) ensure payload release in lysosomal environments, minimizing off-target toxicity .
Contrast with Non-PEGylated Variants:
Compounds lacking PEG spacers (e.g., simple peptide-drug conjugates) often exhibit:
- Lower solubility, necessitating aggressive formulation strategies.
- Higher immunogenicity risks due to exposed hydrophobic regions.
Critical Challenges:
Biological Activity
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is a synthetic compound that functions as a drug-linker conjugate, primarily designed for use in antibody-drug conjugate (ADC) applications. This compound integrates a polyethylene glycol (PEG) moiety with a peptide sequence consisting of valine, lysine, and glycine, linked to the cytotoxic agent camptothecin. The biological activity of this compound is closely associated with its ability to selectively deliver camptothecin to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects.
The primary mechanism of action for this compound is through the inhibition of DNA topoisomerase I by camptothecin. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. The incorporation of the PEG moiety increases the solubility and bioavailability of the compound, which is critical for its therapeutic applications in oncology .
Structural Characteristics
The structure of this compound is defined by its molecular formula and a molecular weight of approximately 1294.40 g/mol. The compound's design allows for enhanced cellular uptake due to the peptide sequence, which improves specificity towards cancerous tissues .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | PEG Length | Active Drug | Unique Features |
|---|---|---|---|
| This compound | 8 | Camptothecin | Enhanced solubility and selective targeting |
| MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT | 4 | Camptothecin | Shorter linker may affect distribution |
| N3-PEG8-Phe-Lys-PABC-Gefitinib | 8 | Gefitinib | Targets EGFR pathway |
| MP-PEG8-Val-Gly-Ala-Camptothecin | 8 | Camptothecin | Different amino acid composition |
| N3-PEG6-Val-Lys-Camptothecin | 6 | Camptothecin | Intermediate PEG length for varied pharmacokinetics |
This table illustrates how variations in PEG length and amino acid composition can influence the pharmacokinetics and therapeutic efficacy of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including colorectal and gastric cancers. The IC50 values indicate a significant reduction in cell viability at low concentrations, highlighting its effectiveness as an ADC .
- In Vivo Efficacy : Animal models have shown that treatment with this compound results in substantial tumor regression compared to control groups. The bystander effect observed in these studies suggests that the payload can diffuse from antigen-positive tumor cells to adjacent antigen-negative cells, enhancing overall therapeutic outcomes .
- Safety Profile : Toxicological assessments indicate that this compound is well-tolerated at therapeutic doses, with minimal systemic toxicity reported. This safety profile is crucial for its potential application in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
